2-methoxy-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}benzamide
Description
Properties
IUPAC Name |
2-methoxy-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-20-12(10-14(19-20)16-8-5-9-23-16)11-18-17(21)13-6-3-4-7-15(13)22-2/h3-10H,11H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRQKOGVHJMNBQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)CNC(=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, followed by cyclization.
Introduction of the thiophene ring: This step involves the coupling of the pyrazole derivative with a thiophene-containing reagent, often using a palladium-catalyzed cross-coupling reaction.
Attachment of the benzamide moiety: The final step involves the acylation of the intermediate with 2-methoxybenzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzamide moiety can be reduced to form an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of 2-hydroxy-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}benzamide.
Reduction: Formation of 2-methoxy-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}aniline.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-methoxy-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-methoxy-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases, leading to anti-cancer effects, or interact with neurotransmitter receptors, resulting in analgesic effects.
Comparison with Similar Compounds
Chloro-Substituted Analog: BI81663
Structure : 2-Chloro-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}benzamide (BI81663) .
Molecular Formula : C₁₆H₁₄ClN₃OS.
Molecular Weight : 331.82 g/mol.
Key Differences :
- The methoxy group (–OCH₃) in the target compound is replaced with a chloro (–Cl) substituent.
- Chlorine’s electron-withdrawing nature may reduce electron density on the benzamide ring compared to the methoxy group’s electron-donating effect. This could influence binding affinity in biological systems.
4-Chloro-Substituted Analog: Compound 14
Structure: 4-Chloro-N-(2-((1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)amino)phenyl)benzamide . Molecular Formula: C₁₉H₁₅ClF₃N₃O. Biological Activity:
- Exhibits potent antifungal activity against Sclerotinia sclerotiorum (EC₅₀ = 11.21 mg/L) and Valsa mali (EC₅₀ = 11.67 mg/L), outperforming the control fluxapyroxad (EC₅₀ = 16.49 mg/L) .
- Molecular docking reveals hydrogen bonding with TYR 58 and π-π interactions with ARG 43 in succinate dehydrogenase (SDH), suggesting a mechanism of action as an SDH inhibitor .
Comparison :
- The target compound’s methoxy group may enhance solubility compared to the chloro substituent in BI81663.
Substituent Variations on the Pyrazole Ring
Thiophen-2-yl vs. Trifluoromethyl
Compound 14 : Features a 3-(trifluoromethyl)pyrazole substituent .
- In contrast, the thiophen-2-yl group in the target compound may facilitate π-stacking interactions with aromatic residues in enzymes.
Methylthiophen-2-yl Derivative: EN300-46869442
Structure: 3-[(Cyclopropylcarbamoyl)amino]-N-[3-(5-methylthiophen-2-yl)-1H-pyrazol-5-yl]benzamide . Key Features:
- The cyclopropylcarbamoyl group introduces a conformationally restricted moiety, which may enhance target selectivity.
Physicochemical Properties
- Solubility : The methoxy group in the target compound likely improves aqueous solubility compared to chloro or trifluoromethyl analogs.
Biological Activity
The compound 2-methoxy-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}benzamide is a derivative of pyrazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The IUPAC name for this compound is This compound , with a molecular formula of . The structure features a methoxy group, a benzamide moiety, and a thiophene-substituted pyrazole, which contribute to its unique properties and biological activities.
The primary target for this compound is the RET receptor (c-RET), which plays a crucial role in cell signaling pathways related to growth and differentiation. The compound exhibits high affinity binding to the RET receptor, leading to its inhibition. This action results in the modulation of various biochemical pathways that are essential for cellular proliferation and survival.
Antitumor Activity
Research has demonstrated that pyrazole derivatives, including this compound, exhibit significant antitumor properties. They show inhibitory activity against several cancer-related targets such as BRAF(V600E) and EGFR. Studies indicate that compounds with similar structures can induce apoptosis in cancer cells and enhance the efficacy of traditional chemotherapeutic agents like doxorubicin .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been widely documented. The inhibition of the RET receptor by this compound may contribute to reduced inflammation through the modulation of cytokine production and signaling pathways involved in inflammatory responses .
Antimicrobial Activity
Preliminary studies suggest that derivatives of pyrazole can exhibit antimicrobial properties. While specific data on this compound's antimicrobial activity is limited, related compounds have shown effectiveness against various bacterial strains, indicating a potential for broader applications in infectious disease treatment .
Pharmacokinetics
The pharmacokinetic profile indicates that this compound is highly soluble in DMSO, which is advantageous for formulation in biological assays. Further studies are needed to elucidate its absorption, distribution, metabolism, and excretion (ADME) characteristics.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives:
- Antitumor Studies : A study involving various pyrazole derivatives showed promising results in inhibiting tumor growth in breast cancer cell lines (MCF-7 and MDA-MB-231). The combination therapy with doxorubicin demonstrated enhanced cytotoxicity compared to monotherapy .
- Anti-inflammatory Research : Investigations into the anti-inflammatory effects of structurally similar compounds reveal their ability to inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .
- Antimicrobial Screening : Recent evaluations of new pyrazole-thiazole derivatives have shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. These findings support the exploration of this compound within this context .
Summary Table of Biological Activities
Q & A
Q. What are the key synthetic steps for preparing 2-methoxy-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}benzamide?
The synthesis involves:
- Cyclization : Formation of the pyrazole ring via reactions between thiophene derivatives and hydrazine analogs under reflux conditions (e.g., ethanol, 70–80°C) .
- Functionalization : Introduction of the methoxybenzamide group via amide coupling, often using carbodiimide-based reagents (e.g., EDC/HOBt) in solvents like DMF or acetonitrile .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the product .
Q. How is the compound characterized spectroscopically?
- NMR : H and C NMR identify proton environments and carbon frameworks, with pyrazole C-H protons typically resonating at δ 6.5–7.5 ppm and thiophene protons at δ 7.0–7.8 ppm .
- IR : Stretching vibrations for amide (1650–1680 cm) and methoxy groups (2850–2950 cm) confirm functional groups .
- Mass Spectrometry : High-resolution MS validates molecular weight (expected ~367 g/mol) .
Q. What solvents and conditions are optimal for its stability?
The compound is stable in inert atmospheres (N/Ar) and organic solvents (DMF, DMSO) at room temperature. Avoid prolonged exposure to acidic/basic conditions to prevent hydrolysis of the amide bond .
Q. Which crystallization techniques are suitable for structural analysis?
Slow evaporation of saturated solutions in dichloromethane/hexane mixtures yields single crystals. SHELX software refines X-ray diffraction data to resolve bond lengths and angles .
Advanced Research Questions
Q. How can reaction yields be optimized during the introduction of the methoxybenzamide moiety?
- Catalyst Screening : Test palladium or copper catalysts for cross-coupling efficiency .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility, while additives like DMAP improve acylation yields .
- Temperature Control : Maintain 0–5°C during amide coupling to minimize side reactions .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular Docking : Software like AutoDock Vina simulates binding to proteins (e.g., kinase enzymes) using crystal structures from the PDB .
- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Analog Synthesis : Modify the thiophene (e.g., halogenation) or benzamide (e.g., nitro substitution) groups .
- Bioassays : Test analogs against cancer cell lines (e.g., MCF-7) using IC measurements and compare potency .
Q. How to resolve contradictions between spectroscopic and crystallographic data?
- Cross-Validation : Use H-N HMBC NMR to confirm pyrazole-thiophene connectivity if X-ray data suggests alternate tautomers .
- DFT Calculations : Compare experimental IR/Raman spectra with computational models to validate conformers .
Q. What strategies mitigate low bioavailability in preclinical studies?
- Prodrug Design : Introduce ester groups at the methoxy position for hydrolytic activation in vivo .
- Nanoparticle Encapsulation : Use PLGA-based carriers to enhance solubility and sustained release .
Q. How to address discrepancies in biological activity between in vitro and in vivo models?
- Metabolite Profiling : LC-MS identifies active/inactive metabolites influencing efficacy .
- Pharmacokinetic Modeling : Allometric scaling adjusts dosages across species based on volume of distribution and clearance rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
